alpha-Conidendrin

Vue d'ensemble

Description

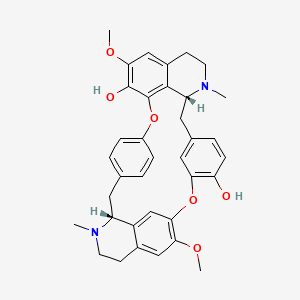

Alpha-Conidendrin is a natural product found in Punica granatum, Ribes nigrum, and other organisms . It is a polyphenolic compound that is mainly found in Taxus yunnanensis, which is the source of the chemotherapy drug paclitaxel .

Synthesis Analysis

All eight stereoisomers of alpha-Conidendrin were synthesized from (1 R,2 S,3 S)-1-(4-benzyloxy-3- methoxyphenyl)-3-(4-benzyloxy-3-methoxybenzyl)-2- hydroxymethyl-1,4-butanediol ((+)-4) and its enantiomer with high optical purity .

Molecular Structure Analysis

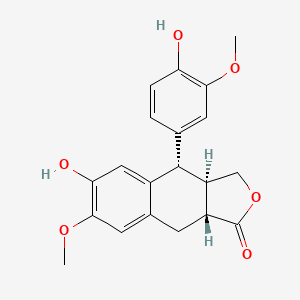

The molecular formula of alpha-Conidendrin is C20H20O6 . The IUPAC name is (3 aR ,9 R ,9 aS )-7-hydroxy-9- (4-hydroxy-3-methoxyphenyl)-6-methoxy-3 a ,4,9,9 a -tetrahydro-1 H -benzo [f] 2benzofuran-3-one .

Chemical Reactions Analysis

The configurations at 4-positions of the alpha-Conidendrin stereoisomers were constructed by intramolecular Friedel-Crafts reaction of protected 4 . After conversion to tetrahydronaphthalene intermediate 7a, the 2- and 3-position of tetrahydronaphthalene structure 7a were converted to 3a- and 9a-position of (+)-alpha-Conidendrin (3a), respectively .

Physical And Chemical Properties Analysis

The molecular weight of alpha-Conidendrin is 356.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 356.12598835 g/mol .

Applications De Recherche Scientifique

Anticancer Activity

α-Conidendrin, a polyphenolic compound predominantly found in Taxus yunnanensis, has demonstrated significant anticancer properties, particularly in breast cancer cell lines. Studies have shown that α-conidendrin induces apoptosis in these cancer cells through various mechanisms, including the generation of reactive oxygen species, upregulation of p53 and Bax, downregulation of Bcl-2, and activation of specific caspases. Interestingly, this compound has minimal toxicity against normal cells, making it a promising agent for breast cancer treatment (Hafezi et al., 2020).

Inhibition of Intercellular Adhesion Molecule-1

α-Conidendrin has been found to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α in human lung adenocarcinoma cells. This inhibition is important because ICAM-1 plays a role in tumor growth and metastasis. The compound achieves this by interfering with the DNA binding of RelA to the ICAM-1 promoter, thereby reducing ICAM-1 transcription (Vo Trong Nghia et al., 2020).

Applications in Integrin Targeting and ImagingAlthough not directly mentioning α-conidendrin, various studies highlight the importance of integrin targeting in cancer treatment and diagnosis. Integrins like αvβ3 and αvβ5 play crucial roles in tumor angiogenesis and metastasis, making them valuable targets for therapy and imaging. Research in this area has led to the development of various agents, including antibodies, peptides, and radiotracers, aimed at targeting these integrins. Such advances in integrin targeting can be relevant for future applications of compounds like α

Scientific Research Applications of α-Conidendrin

Anticancer Activity

α-Conidendrin, a polyphenolic compound predominantly found in Taxus yunnanensis, has demonstrated significant anticancer properties, particularly in breast cancer cell lines. Studies have shown that α-conidendrin induces apoptosis in these cancer cells through various mechanisms, including the generation of reactive oxygen species, upregulation of p53 and Bax, downregulation of Bcl-2, and activation of specific caspases. Interestingly, this compound has minimal toxicity against normal cells, making it a promising agent for breast cancer treatment (Hafezi et al., 2020).

Inhibition of Intercellular Adhesion Molecule-1

α-Conidendrin has been found to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-α in human lung adenocarcinoma cells. This inhibition is important because ICAM-1 plays a role in tumor growth and metastasis. The compound achieves this by interfering with the DNA binding of RelA to the ICAM-1 promoter, thereby reducing ICAM-1 transcription (Vo Trong Nghia et al., 2020).

Integrin αvβ3 Targeting and Imaging

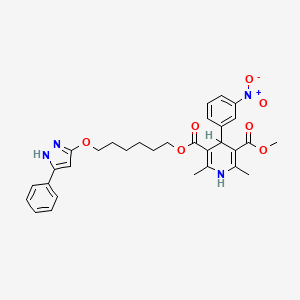

While specific studies on α-Conidendrin in integrin targeting and imaging were not identified, significant advances in this field have been made, which could be relevant for future applications of compounds like α-Conidendrin. Integrin αvβ3 is overexpressed in various pathological conditions, including cancer, making it a valuable target for imaging and therapy. Research has focused on developing molecular probes and radiotracers targeting integrin αvβ3. These include radiolabeled cyclic RGD peptides for SPECT and PET imaging of tumors expressing integrin αvβ3, providing potential for noninvasive imaging of tumor angiogenesis and metastasis. Such research demonstrates the feasibility of targeted imaging and therapy in cancer, which could be applicable to α-Conidendrin or similar compounds in the future (Liu, 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYMSCGTKZIVTN-TYILLQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]3COC(=O)[C@@H]3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025622, DTXSID401106144 | |

| Record name | (-)-alpha-Conidendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Conidendrin | |

CAS RN |

89104-61-0, 518-55-8 | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89104-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Conidendrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conidendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Conidendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CONIDENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6S2EBN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does α-conidendrin exert its anticancer activity in breast cancer cells?

A1: α-conidendrin displays significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Its mechanism involves several pathways:

- Apoptosis Induction: α-conidendrin triggers apoptosis by:

- Cell Cycle Arrest: α-conidendrin inhibits breast cancer cell proliferation by inducing cell cycle arrest through:

Q2: What is the significance of α-conidendrin's selective toxicity towards cancer cells?

A2: This selectivity is crucial as it indicates the potential for developing α-conidendrin-based therapies with reduced side effects compared to conventional chemotherapy drugs that often harm both cancerous and healthy cells [].

Q3: What is the molecular formula and weight of α-conidendrin?

A3: The molecular formula of α-conidendrin is C20H20O6, and its molecular weight is 356.37 g/mol [].

Q4: Can you describe the spectroscopic data that confirms the structure of α-conidendrin?

A4: Various spectroscopic techniques are used to elucidate the structure of α-conidendrin and its derivatives:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, enabling the determination of its structure and stereochemistry [, , , , , , , , ].

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, particularly useful for confirming the presence of lactone and hydroxyl groups [, ].

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information [, , , , ].

- X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in its crystalline state, confirming the relative configuration of atoms [].

Q5: How does the structure of α-conidendrin relate to its biological activity?

A5: Structure-activity relationship (SAR) studies provide valuable insights:

- Pendant Arene Configuration & Substitutions: Altering the configuration of the pendant aromatic ring or substituting the meta-methoxy group with hydrogen significantly reduces cytotoxicity, highlighting their importance for biological activity [].

- Fused Arene Substitutions: Replacing the methylenedioxy group in the fused aromatic ring with two methoxy groups leads to a 10-fold decrease in cytotoxicity, suggesting a role in binding interactions with biological targets [].

- C-4 Configuration: Inverting the configuration at C-4 can significantly impact cytotoxicity. Oxabicyclooctane derivatives with a cis relationship between the hydroxymethyl group and methyleneoxy bridge exhibited higher activity than those with a trans relationship [].

- Methyleneoxy Bridging Modes: The type of methyleneoxy bridging plays a crucial role in cytotoxicity, with dioxatricyclodecane derivatives demonstrating the highest activity [].

Q6: Is α-conidendrin biodegradable?

A6: Yes, several bacterial species, particularly those belonging to the genus Agrobacterium, can utilize α-conidendrin as their sole carbon source [, , , , ]. These bacteria break down the lignan through various metabolic pathways.

Q7: What are the environmental implications of α-conidendrin biodegradation?

A7: The biodegradation of α-conidendrin plays a crucial role in the carbon cycle within forest ecosystems. Understanding these processes can help develop sustainable practices for managing forest resources and mitigating environmental impacts [, , ].

Q8: Have there been studies on formulating α-conidendrin to improve its properties?

A8: While specific formulation strategies for α-conidendrin haven't been detailed in the provided papers, researchers acknowledge the need to enhance its lipophilicity for improved bioavailability []. Derivatives like esters of α-conidendrin are being explored to achieve this.

Q9: Are there analytical methods to detect and quantify α-conidendrin?

A9: Yes, several analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of α-conidendrin and other lignans in complex mixtures, providing both qualitative and quantitative data [].

- High-Performance Liquid Chromatography (HPLC): Offers another separation technique coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), for identifying and quantifying α-conidendrin [, ].

Q10: What is the historical context of α-conidendrin research?

A10: Research on α-conidendrin dates back several decades, with early studies focusing on its isolation from wood sources and its potential use as an antioxidant [, ]. Over time, research has expanded to explore its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting its potential applications in medicine and other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)

![2-[6-Amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1669346.png)

![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)